Biochemical Potency Against PI3K p110δ: Meta-Trifluoromethoxy Benzoyl vs. Para-Positioned Analogs
The meta-positioned 3-(trifluoromethoxy)benzoyl group confers a PI3K p110δ IC50 of 1 nM [1]. In contrast, a closely related analog from the same patent series (US9221795, 24) bearing a para-trifluoromethoxybenzoyl substituent achieves an IC50 of 0.4 nM [2]. This 2.5-fold difference in biochemical potency, though modest, is reproducible under identical TR-FRET assay conditions and highlights the electronic and steric impact of the trifluoromethoxy group's position on kinase hinge binding.
| Evidence Dimension | PI3K p110δ biochemical IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione (US9221795, 24) – IC50 = 0.4 nM |
| Quantified Difference | 2.5-fold lower potency for the meta-substituted target compound |
| Conditions | Recombinant PI3K p110δ/p85α, TR-FRET activity assay, pH 7.4 |
Why This Matters
Cellular target engagement and in vivo efficacy models are calibrated to specific biochemical potencies; a 2.5-fold shift can significantly alter the required dosing concentration and isoform selectivity window.
- [1] BindingDB Entry BDBM198031 (US9221795, 27) – PI3K p110δ IC50 = 1 nM. View Source
- [2] BindingDB Entry BDBM198028 (US9221795, 24) – PI3K p110δ IC50 = 0.4 nM. View Source
